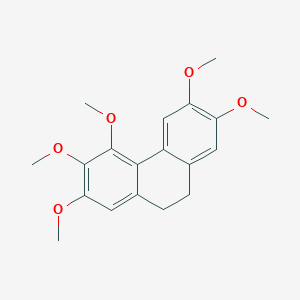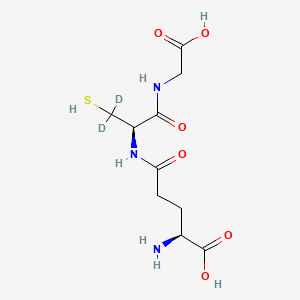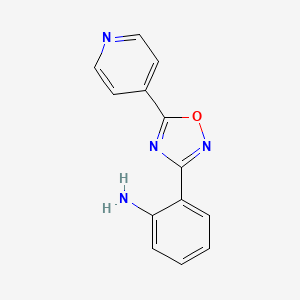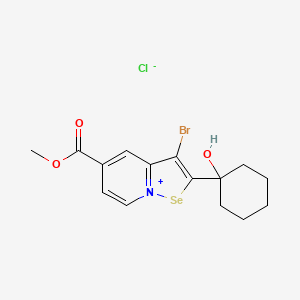
Pkm2-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pkm2-IN-4 is a small molecule inhibitor specifically targeting pyruvate kinase isoform M2 (PKM2). PKM2 is a key enzyme in the glycolytic pathway, playing a crucial role in cancer metabolism by converting phosphoenolpyruvate to pyruvate. The inhibition of PKM2 has been shown to have significant implications in cancer treatment, making this compound a compound of great interest in oncology research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pkm2-IN-4 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pH .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring. The use of high-throughput screening methods ensures the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Pkm2-IN-4 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reducing agents can convert this compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on this compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms .
Wissenschaftliche Forschungsanwendungen
Pkm2-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the glycolytic pathway and enzyme kinetics.
Biology: Investigates the role of PKM2 in cellular metabolism and its regulation.
Medicine: Explores its potential as a therapeutic agent in cancer treatment by inhibiting PKM2 activity.
Industry: Utilized in the development of diagnostic assays and screening platforms for cancer research.
Wirkmechanismus
Pkm2-IN-4 exerts its effects by binding to the active site of PKM2, inhibiting its enzymatic activity. This inhibition disrupts the glycolytic pathway, leading to reduced pyruvate production and ATP generation. The molecular targets include the active site residues of PKM2, and the pathways involved are primarily related to glucose metabolism and energy production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pkm2-IN-1: Another PKM2 inhibitor with a different chemical structure but similar inhibitory effects.
Pkm2-IN-2: Known for its higher potency but lower selectivity compared to Pkm2-IN-4.
Pkm2-IN-3: Exhibits a broader range of activity, affecting other isoforms of pyruvate kinase.
Uniqueness
This compound stands out due to its high selectivity for PKM2, making it a valuable tool for studying the specific role of PKM2 in cancer metabolism. Its unique chemical structure allows for targeted inhibition with minimal off-target effects .
Eigenschaften
Molekularformel |
C15H17BrClNO3Se |
|---|---|
Molekulargewicht |
453.6 g/mol |
IUPAC-Name |
methyl 3-bromo-2-(1-hydroxycyclohexyl)-[1,2]selenazolo[2,3-a]pyridin-8-ium-5-carboxylate;chloride |
InChI |
InChI=1S/C15H17BrNO3Se.ClH/c1-20-14(18)10-5-8-17-11(9-10)12(16)13(21-17)15(19)6-3-2-4-7-15;/h5,8-9,19H,2-4,6-7H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KIPPXHQMHBKWJA-UHFFFAOYSA-M |
Kanonische SMILES |
COC(=O)C1=CC2=[N+](C=C1)[Se]C(=C2Br)C3(CCCCC3)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![trisodium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12388876.png)

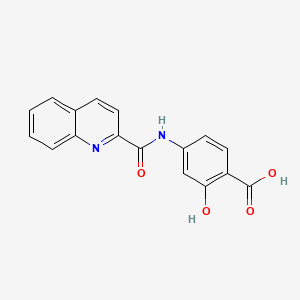
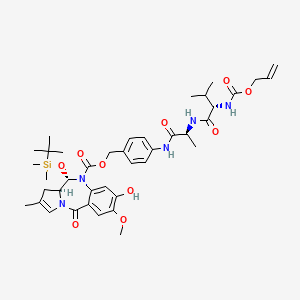
![3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]-N-[2-(dodecyldisulfanyl)ethyl]propanamide](/img/structure/B12388897.png)
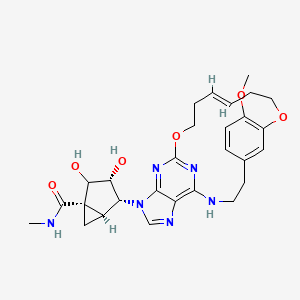
![(1S)-1'-[2-(2,3-dichlorophenyl)-[1,3]thiazolo[4,5-b]pyrazin-6-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12388908.png)
![17-[[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methoxy]heptadecanoic acid](/img/structure/B12388909.png)
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-(4-chlorobenzoyl)piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12388916.png)

![5-(azidomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione](/img/structure/B12388929.png)
